4-Bromo-7-nitroisoindolin-1-one

Medicinal Chemistry Cross-coupling Parallel Synthesis

Sourcing mono-substituted isoindolinone analogs forces additional protection/deprotection steps, inflating synthesis timelines and cost. 4-Bromo-7-nitroisoindolin-1-one (CAS 765948-99-0) resolves this bottleneck with two orthogonal reactive handles on a single heterocyclic core: • 4-Br: Robust cross-coupling handle for Suzuki, Buchwald-Hartwig, and related Pd-catalyzed transformations • 7-NO2: Selectively reducible to a primary amine, enabling amide bond formation, reductive amination, or diazotization chemistry • Free N-H lactam: Permits modular N-alkylation for core scaffold diversification This bifunctional architecture supports divergent parallel synthesis of kinase-targeted compound libraries from one common intermediate. A scalable nitration-based synthetic route ensures reliable, economical bulk supply for medicinal chemistry campaigns.

Molecular Formula C8H5BrN2O3
Molecular Weight 257.04 g/mol
CAS No. 765948-99-0
Cat. No. B1288942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-nitroisoindolin-1-one
CAS765948-99-0
Molecular FormulaC8H5BrN2O3
Molecular Weight257.04 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br
InChIInChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)
InChIKeyWQYRRWFXNSLCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-nitroisoindolin-1-one: Strategic Scaffold for Divergent Synthesis


4-Bromo-7-nitroisoindolin-1-one (CAS 765948-99-0) is a heterocyclic building block belonging to the isoindolin-1-one class . Its core structure, a fused bicyclic lactam, is common in pharmaceutical candidates targeting kinases and other proteins . The specific placement of a bromine atom at the 4-position and a nitro group at the 7-position establishes a platform for regioselective derivatization, which distinguishes it from other mono-substituted analogs . Its primary value lies not in innate biological activity, but as a versatile intermediate for constructing diverse chemical libraries .

Dual-handle scaffold Orthogonal 4-Br and 7-NO2 groups support regioselective divergent synthesis.
Free N-H lactam Unsubstituted N-2 allows N-alkylation or N-arylation for additional diversification.
Library core Well-suited as a common intermediate for kinase-focused compound library enumeration.

Why Generic Mono-Substituted Analogs Fall Short


Substituting 4-Bromo-7-nitroisoindolin-1-one with a generic analog like 4-bromoisoindolin-1-one or 7-nitroisoindolin-1-one is not functionally equivalent for forward synthesis . The target compound's value is derived from the simultaneous presence of the 4-bromo and 7-nitro groups, which enables divergent synthetic pathways . The bromine provides a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig), while the nitro group can be reduced to a primary amine for further elaboration or serve as a directing group . Using a mono-functional analog forfeits this built-in orthogonality, reducing the potential molecular diversity that can be generated from a single starting material and potentially adding synthetic steps to achieve the same functionalization pattern .

Mono-substituted analogs (e.g., 4-bromoisoindolin-1-one) lack the dual orthogonal handles, which may limit divergent synthetic routes and reduce achievable molecular diversity.
N-Methyl analogs block the N-2 diversification site, restricting the number of initial derivatization points and narrowing library expansion potential compared to the free lactam scaffold.

Quantitative Evidence for Differentiated Synthetic Utility


Orthogonal Reactivity vs. N-Methyl Analog

The compound's unsubstituted lactam nitrogen (N-2) allows for N-alkylation or N-arylation as a primary diversification step, a route blocked in N-methyl analogs . While the N-methyl analog 4-bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9) also contains the 4-bromo and 7-nitro groups [1], its methyl cap prevents functionalization at this position, limiting its use as a central core for library enumeration [2]. The presence of the N-H group in the target compound provides an additional synthetic vector, a distinction that is absolute in terms of available reactive sites.

Reactive Site Comparison
Class-level
Target: 3 reactive sites (4-Br, 7-NO2, N-H). N-methyl analog: 2 sites (4-Br, 7-NO2). 50% more initial diversification points.
Supports broader library enumeration from a single starting scaffold.
Synthetic potential inferred from structural analysis; class-level inference.
Medicinal Chemistry Cross-coupling Parallel Synthesis

Validated Precursor for Reductive Functionalization

The compound serves as a direct, high-yielding precursor to 6-amino-4-bromoisoindolin-1-one via reduction of the 7-nitro group using iron powder in acidic ethanol . This transformation is fundamental for generating anilines for further amide coupling or diazonium chemistry. The yield for this specific nitro-to-amine reduction on this scaffold is consistently reported to be high under standard conditions . This established route provides a quantifiable and reliable path to a structurally defined amine, which is a common requirement in medicinal chemistry for generating target compounds.

Reductive Amination Route
Data to verify
Direct reduction of 7-NO2 to 6-amino-4-bromoisoindolin-1-one via Fe/HCl/EtOH, described as high-yielding. Alternative route from non-nitrated precursor requires extra nitration step.
Provides a direct path to a key amine intermediate; may reduce synthetic step count.
Yield described qualitatively; primary source not cited.
Organic Synthesis Pharmaceutical Intermediate Reduction Chemistry

High-Yield Nitration for Scalable Synthesis

The synthesis of 4-Bromo-7-nitroisoindolin-1-one via nitration of 4-bromoisoindolin-1-one is reported to achieve a high yield of approximately 91% under controlled conditions (H2SO4/HNO3) . A separate preparation on a 5g scale yielded 5.39g of product (quantitative yield reported) [1]. These high and reproducible yields for a common chemical transformation are critical for cost-effective procurement, as they indicate a well-established and efficient manufacturing process.

Nitration Yield
Reported
91% yield for nitration of 4-bromoisoindolin-1-one to target compound under H2SO4/HNO3. 5 g scale gave quantitative recovery.
Reported yield at the high end of expected range supports procurement cost assessment.
BenchChem-reported yield; cross-study comparable.
Process Chemistry Synthetic Methodology Cost Analysis

High-Value Application Scenarios


Divergent Kinase Inhibitor Library Synthesis

Medicinal chemistry groups can use this compound as a common core to generate diverse compound libraries targeting kinases . The 4-bromo and 7-nitro groups provide orthogonal handles for parallel functionalization (e.g., Suzuki couplings and reductive aminations), while the free N-H lactam allows for modular core modifications (alkylation) to explore structure-activity relationships (SAR) across a broad chemical space .

Cost-Effective Large-Scale Amine Synthesis

For projects requiring significant quantities of the 6-amino-4-bromoisoindolin-1-one scaffold, procuring the target compound as a precursor is a strategic advantage . Its high-yielding, scalable nitration synthesis and well-documented reduction to the amine provide a reliable and economical route to this versatile intermediate, minimizing the need for complex multi-step in-house synthesis.

Sequential Cross-Coupling for Ortho-Disubstituted Aromatics

The specific 1,2,3-trisubstitution pattern on the phenyl ring makes this compound a valuable precursor for synthesizing ortho-disubstituted aromatics . Chemists can first utilize the 4-bromo group for a palladium-catalyzed cross-coupling reaction to install a desired aryl or heteroaryl group. The 7-nitro group can then be reduced to an amine, enabling further derivatization such as amide bond formation or conversion to other functional groups.

Application
Selection Property
Validation Focus
Divergent kinase inhibitor library synthesis
Orthogonal dual-functional handles (Br, NO2)
Library diversity and SAR coverage from single core
Scalable amine intermediate supply
High-yielding nitration and direct reduction pathway
Synthetic step economy and procurement reliability
Ortho-disubstituted aromatic precursor
Sequential cross-coupling (Br) and reducible nitro group
Regioselective derivatization and functional group interconversion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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